Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its significant biological and pharmaceutical activities. Quinoline derivatives, including this compound, have been extensively studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylate followed by esterification. One common method includes the reaction of 4-hydroxyquinoline-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromo-4-hydroxyquinoline-2-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxyl group at the 4-position can be oxidized to a ketone or reduced to a methoxy group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinoline ketones, and quinoline carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-hydroxyquinoline-2-carboxylate
- Xanthurenic acid
- Quinolobactin
- 3-hydroxyquinoline-2-carboxylic acid
- Kynurenic acid
Uniqueness
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
HNKLSMKAQAVMKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.